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(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid

Catalog No.
S13594502
CAS No.
M.F
C9H8BClN2O2
M. Wt
222.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid

Product Name

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid

IUPAC Name

(3-chloro-4-pyrazol-1-ylphenyl)boronic acid

Molecular Formula

C9H8BClN2O2

Molecular Weight

222.44 g/mol

InChI

InChI=1S/C9H8BClN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6,14-15H

InChI Key

UKNOGKIJWKLRAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N2C=CC=N2)Cl)(O)O

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a chloro group and a pyrazole moiety. The molecular formula for this compound is C10H10BClN2O2C_10H_{10}BClN_2O_2, and it has a molecular weight of approximately 224.46 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to the unique reactivity of the boronic acid group, which can participate in various

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, making it useful in synthesizing complex organic molecules.
  • Stille Coupling: Similar to the Suzuki reaction, this method involves the coupling of organotin compounds with boronic acids to form aryl compounds.
  • Electrophilic Substitution: The presence of the pyrazole and chloro substituents allows for electrophilic aromatic substitution reactions, which can modify the aromatic system further.

These reactions highlight the versatility of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid as a building block in organic synthesis.

Research indicates that compounds containing boronic acids exhibit various biological activities, particularly in medicinal chemistry. (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid may interact with biological targets such as enzymes and receptors. Boronic acids are known to inhibit serine proteases, which play critical roles in various physiological processes. The pyrazole moiety also contributes to potential pharmacological properties, as pyrazole derivatives have been studied for anti-inflammatory, analgesic, and anticancer activities.

The synthesis of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves:

  • Borylation of Aryl Halides: Starting from 3-chloro-4-bromophenyl compounds, borylation can be achieved using boron reagents under palladium catalysis.
  • Formation of Pyrazole Ring: The pyrazole group can be introduced through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Final Boronation: The final product can be obtained by reacting the resulting aryl compound with boron reagents, such as trimethyl borate or boron trifluoride etherate.

These methods allow for the efficient construction of the desired compound while maintaining functional group integrity.

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in developing new materials, particularly in electronic applications due to its conductive properties.
  • Bioconjugation: Boronic acids are used in bioconjugation strategies to attach biomolecules to surfaces or other molecules through diol interactions.

Interaction studies involving (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities with proteins or enzymes.
  • Fluorescence Spectroscopy: To study interactions with biomolecules that may result in changes in fluorescence properties.

These interactions are crucial for understanding the compound's potential therapeutic applications and mechanisms of action.

Several compounds share structural features with (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid. Here are some notable examples:

Compound NameStructureUnique Features
3-Chloro-4-fluorophenylboronic acidStructureContains a fluorine atom instead of a pyrazole group; used in similar coupling reactions.
4-Pyrazolylboronic acidStructureLacks chlorine substitution; primarily studied for its biological activity against proteases.
4-Bromophenylboronic acidStructureContains bromine instead of chlorine; used extensively in Suzuki coupling reactions.

The uniqueness of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid lies in its combination of a pyrazole moiety with a chloro-substituted phenyl ring, providing distinct reactivity patterns and potential biological activities not found in simpler boronic acids.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

222.0367354 g/mol

Monoisotopic Mass

222.0367354 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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